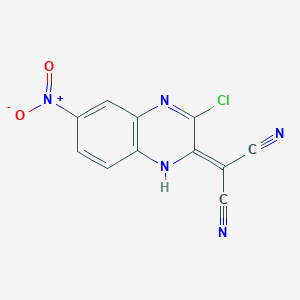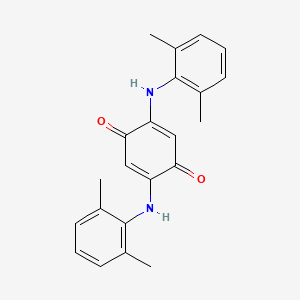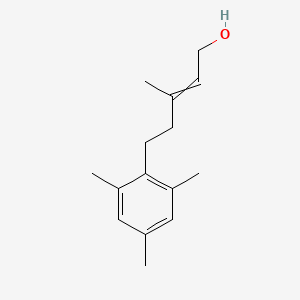
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- is a chemical compound with the molecular formula C19H13BiCl2O. This compound is part of the organobismuth family, which is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 4-methoxyphenyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- involves its interaction with biological molecules. In the case of its antimicrobial activity, the compound binds to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death. It also interferes with the bacterial cell membrane, increasing its permeability and causing cell lysis .
Vergleich Mit ähnlichen Verbindungen
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- can be compared with other organobismuth compounds such as:
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Dichlorotris(4-chlorophenyl)bismuth: Another organobismuth compound with similar reactivity but different applications
The uniqueness of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
823213-31-6 |
|---|---|
Molekularformel |
C19H15BiCl4O |
Molekulargewicht |
610.1 g/mol |
IUPAC-Name |
dichloro-bis(4-chlorophenyl)-(4-methoxyphenyl)bismuth |
InChI |
InChI=1S/C7H7O.2C6H4Cl.Bi.2ClH/c1-8-7-5-3-2-4-6-7;2*7-6-4-2-1-3-5-6;;;/h3-6H,1H3;2*2-5H;;2*1H/q;;;+2;;/p-2 |
InChI-Schlüssel |
RWEQTZNTBDPBMG-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)

![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)

![N-[1-(4-Fluorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14213271.png)



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)
![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)


![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
